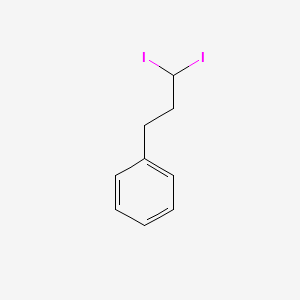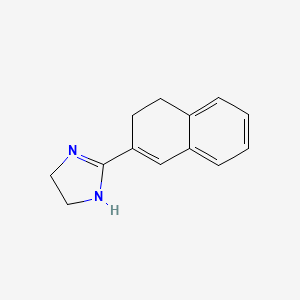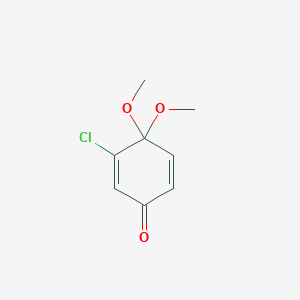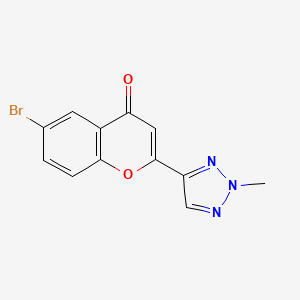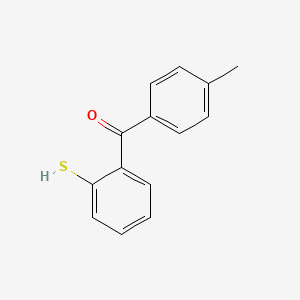
Methanone, (2-mercaptophenyl)(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-mercaptophenyl)(4-methylphenyl)- is an organic compound with a unique structure that includes both a mercapto group and a methylphenyl group
Analyse Des Réactions Chimiques
Methanone, (2-mercaptophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanone, (2-mercaptophenyl)(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition due to its mercapto group.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, (2-mercaptophenyl)(4-methylphenyl)- involves interactions with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds .
Comparaison Avec Des Composés Similaires
Methanone, (2-mercaptophenyl)(4-methylphenyl)- can be compared with other similar compounds such as:
Benzophenone: Lacks the mercapto group, making it less reactive in certain biological contexts.
4-Methylbenzophenone: Similar structure but without the mercapto group, leading to different reactivity and applications.
2-Mercaptophenyl phenyl methanone: Similar but lacks the methyl group, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
162154-37-2 |
|---|---|
Formule moléculaire |
C14H12OS |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
(4-methylphenyl)-(2-sulfanylphenyl)methanone |
InChI |
InChI=1S/C14H12OS/c1-10-6-8-11(9-7-10)14(15)12-4-2-3-5-13(12)16/h2-9,16H,1H3 |
Clé InChI |
KAMXTBBAUBFVEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


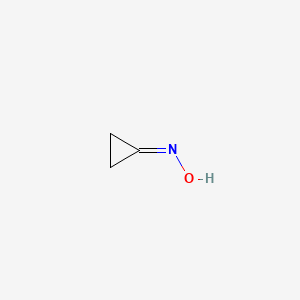
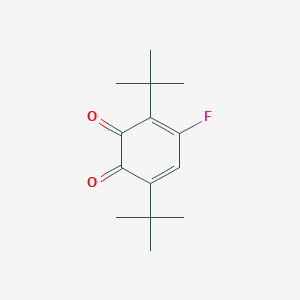
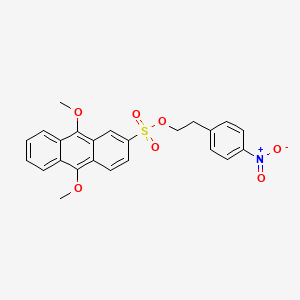
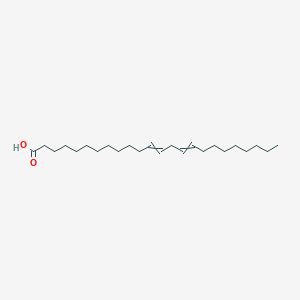
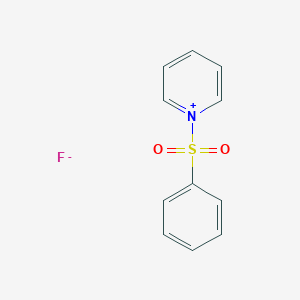
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
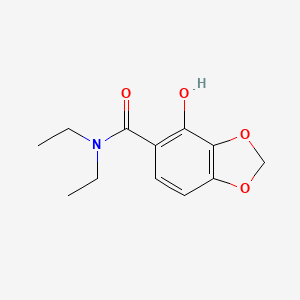
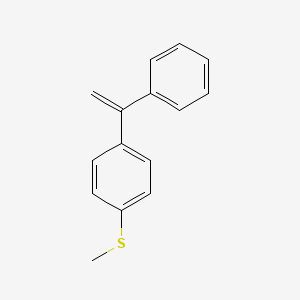
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
